N~1~-(3-Methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-DE]quinolin-1-YL)-2-morpholinoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3-Methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-DE]quinolin-1-YL)-2-morpholinoacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthoquinoline core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-DE]quinolin-1-YL)-2-morpholinoacetamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthoquinoline core, followed by the introduction of the morpholinoacetamide group. Key steps include:
Formation of the Naphthoquinoline Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminobenzoic acid derivatives and 1,4-naphthoquinone.
Introduction of the Morpholinoacetamide Group: This step involves the reaction of the naphthoquinoline intermediate with morpholine and acetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-Methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-DE]quinolin-1-YL)-2-morpholinoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinoacetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted morpholinoacetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its quinoline core.
Mechanism of Action
The mechanism of action of N1-(3-Methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-DE]quinolin-1-YL)-2-morpholinoacetamide involves its interaction with specific molecular targets. The compound’s quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the morpholinoacetamide group may interact with various enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Naphthoquinone Derivatives: Compounds such as menadione and plumbagin share the naphthoquinone core.
Quinoline Derivatives: Compounds like chloroquine and quinine have similar quinoline structures.
Uniqueness
N~1~-(3-Methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-DE]quinolin-1-YL)-2-morpholinoacetamide is unique due to the combination of the naphthoquinoline core with the morpholinoacetamide group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various scientific applications.
Properties
Molecular Formula |
C23H21N3O4 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaen-16-yl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C23H21N3O4/c1-25-17-8-4-7-16-19(17)20(14-5-2-3-6-15(14)22(16)28)21(23(25)29)24-18(27)13-26-9-11-30-12-10-26/h2-8H,9-13H2,1H3,(H,24,27) |
InChI Key |
HFKZPCJQYFXOIQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC3=C2C(=C(C1=O)NC(=O)CN4CCOCC4)C5=CC=CC=C5C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.